2-(6-Methoxy-1h-indol-3-yl)ethanol

説明

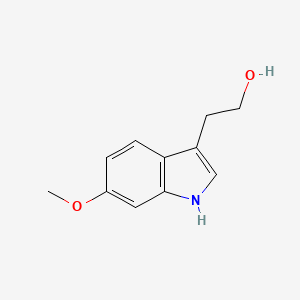

Structure

3D Structure

特性

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-2-3-10-8(4-5-13)7-12-11(10)6-9/h2-3,6-7,12-13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLYVOXCGGYIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307628 | |

| Record name | 6-Methoxy-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-31-2 | |

| Record name | 6-Methoxy-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Methoxy-1H-indol-3-yl)ethanol (6-Methoxytryptophol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and potential biological significance of 2-(6-Methoxy-1H-indol-3-yl)ethanol, a methoxy-substituted indole derivative. Methoxy-activated indoles are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1] This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the indole scaffold.

Core Chemical and Physical Properties

2-(6-Methoxy-1H-indol-3-yl)ethanol, also known as 6-Methoxytryptophol, is an aromatic heterocyclic organic compound. The presence of the methoxy group on the indole ring enhances its reactivity, making it an interesting candidate for further chemical modifications and biological screening.[1]

| Property | Value | Source |

| IUPAC Name | 2-(6-Methoxy-1H-indol-3-yl)ethanol | - |

| Synonyms | 6-Methoxytryptophol | - |

| CAS Number | 41340-31-2 | [2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Not explicitly reported, likely a solid. | - |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| Solubility | Data not available for the 6-methoxy isomer. The related 5-methoxy isomer is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (30 mg/ml).[3] | - |

Spectral Data Analysis

¹H NMR Spectrum (5-Methoxytryptophol)

The following table summarizes the proton NMR data for 5-Methoxytryptophol. The chemical shifts for the 6-methoxy isomer are expected to be similar, with slight variations in the aromatic region due to the different substitution pattern.

| Chemical Shift (ppm) | Multiplicity | Assignment (for 5-methoxy isomer) |

| 7.20 | d | H-7 |

| 7.03 | s | H-2 |

| 7.02 | d | H-4 |

| 6.74 | dd | H-6 |

| 3.79 | t | -CH₂-OH |

| 3.61 | s | -OCH₃ |

| 2.93 | t | Ar-CH₂- |

Data obtained in Methanol-d4 at 600 MHz.[4]

¹³C NMR Spectrum (5-Methoxytryptophol)

The carbon NMR data for the 5-methoxy isomer is presented below. The chemical shifts for the carbon atoms in the 6-methoxy isomer will differ, particularly for the carbons in the benzene ring, due to the altered electronic environment.

Specific peak assignments for the ¹³C NMR of 5-methoxytryptophol are not fully detailed in the provided search results.

Infrared (IR) Spectroscopy

The IR spectrum of an indole derivative like 2-(6-Methoxy-1H-indol-3-yl)ethanol is expected to show characteristic peaks for the O-H, N-H, C-H, and C-O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3300 (sharp) | N-H stretch | Indole |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1250-1000 | C-O stretch | Aryl ether and Alcohol |

This is a predicted spectrum based on characteristic functional group frequencies.

Mass Spectrometry (MS)

The mass spectrum of 2-(6-Methoxy-1H-indol-3-yl)ethanol is expected to show a molecular ion peak [M]⁺ at m/z = 191, corresponding to its molecular weight.[4] Fragmentation patterns would likely involve the loss of the ethanol side chain.

Experimental Protocols

General Synthesis of Methoxy-Activated Indoles

While a specific, detailed protocol for the synthesis of 2-(6-Methoxy-1H-indol-3-yl)ethanol was not found in the provided search results, a general approach can be outlined based on established methods for synthesizing methoxy-activated indoles, such as the Fischer indole synthesis.[1]

Reaction Scheme:

(4-Methoxyphenyl)hydrazine + 4-Hydroxybutanal → 2-(6-Methoxy-1H-indol-3-yl)ethanol

General Procedure:

-

Hydrazone Formation: (4-Methoxyphenyl)hydrazine is reacted with 4-hydroxybutanal in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.

-

Indolization: The formed hydrazone is then heated in the presence of a catalyst (e.g., a protic or Lewis acid like polyphosphoric acid or zinc chloride) to induce cyclization and formation of the indole ring.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Caption: A generalized workflow for the synthesis and purification of 2-(6-Methoxy-1H-indol-3-yl)ethanol.

Biological Activity and Signaling Pathways

Methoxy-substituted indoles are known to possess a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antioxidant properties.[1] The related compound, 5-methoxytryptophol, is a pineal gland indoleamine derived from serotonin and is involved in circadian rhythms, reproduction, and has demonstrated immunomodulatory, antitumor, and antioxidative activities.[2][5] While specific studies on the biological activity of 6-methoxytryptophol are limited in the provided results, its structural similarity to 5-methoxytryptophol suggests it may have similar pharmacological properties and warrants further investigation.

Biosynthesis of Methoxyindoles

In the pineal gland, methoxyindoles like 5-methoxytryptophol are synthesized from serotonin. This metabolic pathway provides context for the biological origin of these compounds.

Caption: A simplified diagram of the biosynthetic pathway of methoxyindoles in the pineal gland.

This technical guide provides a summary of the currently available information on 2-(6-Methoxy-1H-indol-3-yl)ethanol. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential therapeutic applications.

References

Elucidation of the Chemical Structure of 2-(6-Methoxy-1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the indole derivative 2-(6-methoxy-1H-indol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages spectroscopic data from closely related analogs and foundational chemical principles to predict and rationalize its structural characteristics.

Predicted Spectroscopic Data

The structural confirmation of an organic molecule like 2-(6-methoxy-1H-indol-3-yl)ethanol relies on a combination of spectroscopic techniques. Below are the predicted key quantitative data based on the analysis of tryptophol, 5-methoxytryptophol, and general principles of spectroscopy.

| Technique | Parameter | Predicted Value/Range | Rationale |

| ¹H NMR | Chemical Shift (δ) | Indole NH: ~8.0 ppm (broad s) | Deshielded proton in a nitrogen heterocycle. |

| Aromatic Protons: 6.7-7.6 ppm (m) | Signals corresponding to protons on the indole ring, with splitting patterns influenced by the 6-methoxy group. | ||

| -OCH₃: ~3.8 ppm (s) | Characteristic singlet for a methoxy group attached to an aromatic ring. | ||

| -CH₂CH₂OH: 2.9-3.9 ppm (t, t) | Two triplets for the ethyl chain, adjacent to the indole ring and the hydroxyl group. | ||

| -OH: Variable (broad s) | Chemical shift is concentration and solvent dependent. | ||

| ¹³C NMR | Chemical Shift (δ) | Indole C-atoms: 100-140 ppm | Characteristic signals for the carbon atoms of the indole ring system. |

| C-6 (with -OCH₃): ~155 ppm | The carbon atom attached to the electron-donating methoxy group will be significantly deshielded. | ||

| -OCH₃: ~55 ppm | Typical chemical shift for a methoxy carbon. | ||

| -CH₂CH₂OH: ~28 ppm, ~62 ppm | Signals for the two carbons of the ethanol side chain. | ||

| Mass Spec. | Molecular Ion (M⁺) | m/z = 191.0946 | Calculated for the molecular formula C₁₁H₁₃NO₂. |

| Fragmentation | m/z = 160 | Loss of the -CH₂OH group is a characteristic fragmentation pathway for tryptophol derivatives. | |

| IR | Wavenumber (ν) | N-H stretch: ~3400 cm⁻¹ (broad) | Characteristic for the indole N-H group. |

| O-H stretch: ~3300 cm⁻¹ (broad) | Overlapping with the N-H stretch, characteristic of the hydroxyl group. | ||

| C-O stretch (ether): ~1250 cm⁻¹ | Characteristic for the aryl-alkyl ether linkage. | ||

| C-O stretch (alcohol): ~1050 cm⁻¹ | Characteristic for the primary alcohol. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 2-(6-methoxy-1H-indol-3-yl)ethanol, adapted from procedures for similar indole derivatives.

Synthesis: Reduction of a Precursor

A common route to synthesize tryptophol derivatives is the reduction of the corresponding indole-3-acetic acid or its ester.

Reaction: Reduction of methyl 2-(6-methoxy-1H-indol-3-yl)acetate with a reducing agent like lithium aluminum hydride (LiAlH₄).

Procedure:

-

A solution of methyl 2-(6-methoxy-1H-indol-3-yl)acetate (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) is added portion-wise with careful stirring.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the sequential and cautious addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer.

-

The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualization of Methodologies

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-(6-methoxy-1H-indol-3-yl)ethanol.

Hypothetical Signaling Pathway

While the specific biological activity and signaling pathway of 2-(6-methoxy-1H-indol-3-yl)ethanol are not well-documented, many indole derivatives, such as serotonin and melatonin, are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade that could be initiated by an indole derivative binding to a GPCR.

This guide provides a foundational framework for the structural elucidation of 2-(6-methoxy-1H-indol-3-yl)ethanol. The predicted data and generalized protocols offer a starting point for researchers to synthesize and characterize this compound, while the visualized workflows provide a clear overview of the necessary experimental and analytical steps. Further empirical investigation is required to confirm the precise spectroscopic data and to explore the potential biological activities of this molecule.

An In-depth Technical Guide to 2-(5-Methoxy-1H-indol-3-yl)ethanol

Disclaimer: Initial searches for the specific compound 2-(6-Methoxy-1H-indol-3-yl)ethanol did not yield a readily available CAS number or sufficient technical data for a comprehensive guide. Therefore, this document focuses on the well-documented positional isomer, 2-(5-Methoxy-1H-indol-3-yl)ethanol , also known as 5-Methoxytryptophol . This compound is structurally similar and offers a wealth of scientific literature for researchers, scientists, and drug development professionals.

Core Data Presentation

This section summarizes the key quantitative data for 2-(5-Methoxy-1H-indol-3-yl)ethanol, providing a quick reference for its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)ethanol | [1] |

| Physical Description | Solid | [1] |

| Solubility | DMSO: 100 mg/mL, Ethanol: 30 mg/mL, DMF: 30 mg/mL, PBS (pH 7.2): 0.3 mg/mL | [2] |

| UV max (λmax) | 224, 277 nm | [2] |

| XLogP3 | 0.8 | [1] |

Biological Significance and Activity

2-(5-Methoxy-1H-indol-3-yl)ethanol, a natural indole produced in the pineal gland, is a metabolite of melatonin and exhibits a range of biological activities.[2] Its levels in plasma show a diurnal pattern in both rodents and humans.[2]

Key biological activities include:

-

Regulation of Circadian Rhythms: The concentration of 5-methoxytryptophol in the pineal gland fluctuates rhythmically, with these rhythms being circadian in nature and persisting in constant darkness.[3][4] In chicks, the rhythm of 5-methoxytryptophol is inversely correlated with that of melatonin, with high levels during the day and low levels at night.[4]

-

Antioxidant Properties: As an indoleamine, it is suggested to possess antioxidative activities, a common feature of melatonin and its metabolites.

-

Immunomodulatory and Antitumor Potential: Some studies have reported potential immunomodulatory and antitumor activities for 5-methoxytryptophol.

-

Role in Reproduction and Sexual Processes: This compound is also involved in reproductive and sexual processes.

Signaling Pathways and Experimental Workflows

Melatonin Biosynthesis Pathway

2-(5-Methoxy-1H-indol-3-yl)ethanol is intricately involved in the metabolism of serotonin and the biosynthesis of melatonin. There are two primary proposed pathways for melatonin synthesis from serotonin.

Caption: Biosynthesis pathways of melatonin from serotonin.

Experimental Workflow: In Vitro Antioxidant Activity Assay (DPPH Method)

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of 2-(5-Methoxy-1H-indol-3-yl)ethanol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Caption: Workflow for DPPH radical scavenging assay.

Experimental Protocols

Synthesis of N-acetyl-5-methoxytryptamine (Melatonin) from 5-Methoxytryptamine

Materials:

-

5-Methoxytryptamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Ice

-

Dilute hydrochloric acid

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Benzene

Procedure:

-

Dissolve 1g (4.75 mmol) of 5-methoxytryptamine hydrochloride in 10 ml of pyridine and 10 ml of acetic anhydride.

-

Allow the solution to stand overnight at 20°C.

-

Pour the reaction mixture onto ice and neutralize with dilute hydrochloric acid.

-

Extract the aqueous solution twice with 25 ml of chloroform.

-

Combine the chloroform extracts, wash with water, and dry over anhydrous MgSO₄.

-

Evaporate the solvent to yield a liquid N,N-diacetyltryptamine derivative.

-

Pour the liquid into 50 ml of water and extract twice with 25 ml of chloroform.

-

Combine the organic layers, wash with 25 ml of water, and dry over MgSO₄.

-

Evaporate the solvent to dryness.

-

Crystallize the residual solid from benzene to obtain N-acetyl-5-methoxytryptamine (melatonin).

Protocol for DPPH Radical Scavenging Assay

This protocol provides a detailed method for evaluating the antioxidant activity of 2-(5-Methoxy-1H-indol-3-yl)ethanol.

Materials:

-

2-(5-Methoxy-1H-indol-3-yl)ethanol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or another suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 2-(5-Methoxy-1H-indol-3-yl)ethanol in methanol at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Prepare a stock solution of ascorbic acid in methanol at the same concentration and dilutions.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the sample and the positive control to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of each sample dilution and 100 µL of methanol.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

-

Plot a graph of percentage inhibition versus concentration for the sample and the positive control.

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

-

Conclusion

2-(5-Methoxy-1H-indol-3-yl)ethanol is a biologically active indoleamine with significant roles in regulating circadian rhythms and potential therapeutic applications as an antioxidant and immunomodulator. This guide provides a foundational understanding of its properties, biological context, and methods for its study. Further research into this and related methoxyindoles may uncover novel therapeutic strategies for a variety of physiological and pathological conditions.

References

- 1. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Phase-shifting effects of light on the circadian rhythms of 5-methoxytryptophol and melatonin in the chick pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methoxytryptophol rhythms in the chick pineal gland: effect of environmental lighting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Methoxy-1H-indol-3-yl)ethanol

Abstract: This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)ethanol, a methoxy-substituted indole derivative. The document covers its nomenclature, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities and associated signaling pathways based on current knowledge of related compounds. Due to the limited specific research on this particular isomer, this guide draws analogies from the well-studied parent compound, tryptophol, and its 5-methoxy isomer to provide a foundational understanding for researchers, scientists, and drug development professionals.

Nomenclature and Structure

The compound of interest is systematically named 2-(6-methoxy-1H-indol-3-yl)ethanol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its common name is 6-methoxytryptophol .

The structure consists of an indole ring system substituted with a methoxy group at the 6-position and an ethanol group at the 3-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | Computed |

| Molecular Weight | 191.23 g/mol | Computed |

| XLogP3 | ~1.5 | Estimated |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Appearance | Solid (predicted) | Inferred |

Synthesis of 2-(6-Methoxy-1H-indol-3-yl)ethanol

A plausible and efficient method for the synthesis of 6-methoxytryptophol is the Fischer indole synthesis, a robust reaction for forming the indole ring, followed by reduction of an intermediate acetic acid derivative.[1][2][3]

The synthesis can be envisioned as a two-step process starting from 4-methoxyphenylhydrazine and levulinic acid.

Step 1: Synthesis of 6-Methoxy-2-methyl-1H-indole-3-acetic acid

-

To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add levulinic acid (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours to form the phenylhydrazone intermediate.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) as the acid catalyst.

-

Heat the mixture to 80-100°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until the product precipitates.

-

Filter the solid, wash with water until neutral, and dry under vacuum to yield 6-methoxy-2-methyl-1H-indole-3-acetic acid.

Step 2: Reduction to 2-(6-Methoxy-1H-indol-3-yl)ethanol

-

Suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 6-methoxy-2-methyl-1H-indole-3-acetic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(6-methoxy-1H-indol-3-yl)ethanol.

Biological Activity and Signaling Pathways

While there is a scarcity of data on the specific biological activities of 6-methoxytryptophol, the activities of its parent compound, tryptophol, and its well-researched isomer, 5-methoxytryptophol, provide a basis for predicting its potential pharmacological profile.[4][5][6] These related compounds are known to exhibit anti-inflammatory, antioxidant, and sedative properties.[7][8]

| Compound | Reported Biological Activities |

| Tryptophol | Induces sleep, shows genotoxicity in vitro, acts as a quorum-sensing molecule in yeast, and has anti-inflammatory properties.[6][8] |

| 5-Methoxytryptophol | Involved in circadian rhythms, reproduction, and sexual processes; possesses immunomodulatory, antitumor, and antioxidative activities.[4][5] |

Tryptophol and its derivatives have been shown to possess anti-inflammatory and antioxidant properties.[6][7] Tryptophol acetate, a related compound, has been demonstrated to inhibit hyperinflammation by downregulating TLR4, IL-1R, and TNFR signaling pathways, leading to the inhibition of NF-κB.[9][10] It is plausible that 6-methoxytryptophol could exert similar effects by scavenging reactive oxygen species and modulating inflammatory cytokine production.

Methoxyindoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses.[11][12] Activation of AhR can influence inflammation through cross-regulation of various signaling pathways, including NF-κB and MAPKs.[13] The methoxy substituent on the indole ring of 6-methoxytryptophol may allow it to act as a ligand for AhR, thereby modulating downstream gene expression related to inflammation and cellular stress responses.

5-methoxytryptophol is a pineal indoleamine with a circadian pattern synchronized with the day-night cycle.[4][5] Tryptophol itself is known to induce sleep in humans.[8] Given these properties of its close analogs, 6-methoxytryptophol may also play a role in regulating circadian rhythms and could possess sedative or other neuromodulatory effects.

Conclusion

2-(6-Methoxy-1H-indol-3-yl)ethanol, or 6-methoxytryptophol, is a compound with potential for interesting biological activities, particularly in the areas of anti-inflammatory, antioxidant, and neuromodulatory effects. However, there is a significant lack of direct experimental data for this specific isomer. The information presented in this guide, largely inferred from related compounds, is intended to provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of 6-methoxytryptophol is warranted to fully elucidate its therapeutic potential.

References

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Physiological and pharmacological properties of 5-methoxytryptophol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyprusjmedsci.com [cyprusjmedsci.com]

- 8. Tryptophol - Wikipedia [en.wikipedia.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Tryptophan Catabolism and Inflammation: A Novel Therapeutic Target For Aortic Diseases [frontiersin.org]

2-(6-Methoxy-1h-indol-3-yl)ethanol molecular weight

An In-depth Technical Guide on the Molecular Weight of 2-(6-Methoxy-1h-indol-3-yl)ethanol

This document provides a detailed analysis of the molecular weight of 2-(6-Methoxy-1h-indol-3-yl)ethanol, a compound of interest for researchers, scientists, and professionals in the field of drug development. The determination of an accurate molecular weight is fundamental for a wide range of applications, including quantitative analysis, structural elucidation, and stoichiometric calculations in chemical reactions.

Molecular Structure and Formula

2-(6-Methoxy-1h-indol-3-yl)ethanol belongs to the indole family, structurally characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is a derivative of tryptophol, featuring a methoxy group (-OCH₃) substituted at the 6th position of the indole ring.

The chemical formula for this compound is determined to be C₁₁H₁₃NO₂ . This formula is derived from the elemental composition of its molecular structure, which includes 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The isomeric compound, 2-(5-Methoxy-1H-indol-3-yl)ethanol, shares this same molecular formula.[1]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows: MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

Using the conventional atomic weights:

MW = (11 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) MW = 132.121 + 13.104 + 14.007 + 31.998 MW = 191.23 g/mol

This calculated value is consistent with the molecular weight of its isomer, 5-Methoxytryptophol, which is listed as 191.23 g/mol .[1]

Data Presentation

The quantitative data pertaining to the molecular weight calculation are summarized in the tables below for clarity and ease of reference.

Table 1: Elemental Composition of 2-(6-Methoxy-1h-indol-3-yl)ethanol

| Element | Symbol | Count |

| Carbon | C | 11 |

| Hydrogen | H | 13 |

| Nitrogen | N | 1 |

| Oxygen | O | 2 |

Table 2: Atomic and Molecular Weight Data

| Element | Standard Atomic Weight (u) | Count | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon (C) | [12.0096, 12.0116][7] | 11 | 132.121 |

| Hydrogen (H) | [1.00784, 1.00811][8][9] | 13 | 13.104 |

| Nitrogen (N) | [14.00643, 14.00728][3] | 1 | 14.007 |

| Oxygen (O) | [15.99903, 15.99977][6][10] | 2 | 31.998 |

| Total | 27 | 191.23 | |

| Note: Calculations are based on conventional atomic weight values for simplicity. |

Visualization of Calculation Logic

To illustrate the logical workflow of the molecular weight calculation, the following diagram is provided. It outlines how the elemental composition and atomic weights are used to arrive at the final molecular weight.

Caption: Molecular weight calculation workflow.

Experimental Protocols

While this guide focuses on the theoretical calculation of molecular weight, experimental verification is typically performed using mass spectrometry. A standard protocol would involve:

-

Sample Preparation: Dissolving a pure sample of 2-(6-Methoxy-1h-indol-3-yl)ethanol in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilizing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Employing a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions, typically [M+H]⁺ or [M+Na]⁺.

-

Mass Analysis: Measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision.

-

Data Interpretation: Identifying the peak corresponding to the molecular ion and determining its accurate mass. This experimental value can then be compared to the theoretical monoisotopic mass for validation.

This comprehensive approach, combining theoretical calculation with experimental verification, ensures the highest degree of accuracy for the molecular weight of 2-(6-Methoxy-1h-indol-3-yl)ethanol, a critical parameter for all research and development activities.

References

- 1. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. #7 - Nitrogen - N [hobart.k12.in.us]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 2-(6-Methoxy-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of the indole derivative 2-(6-Methoxy-1H-indol-3-yl)ethanol, also known as 6-methoxytryptophol. Due to the limited availability of direct experimental data for this specific compound, this document presents data for the closely related and well-characterized parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), as a comparative reference. This guide includes a summary of key physical properties, detailed hypothetical experimental protocols for their determination, and a logical workflow for its synthesis, providing a foundational resource for researchers in drug development and related scientific fields.

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely investigated for their diverse biological activities. The methoxy-substituted variants, in particular, have garnered significant attention for their potential pharmacological applications.[1] 2-(6-Methoxy-1H-indol-3-yl)ethanol is one such derivative with potential applications in neuropharmacology and medicinal chemistry, given that related compounds are explored for their roles in serotonin and melatonin pathways.[2] This guide aims to provide a detailed technical overview of its physical characteristics to support ongoing research and development efforts.

Comparative Physical Characteristics

Table 1: Physical Characteristics of Tryptophol (CAS: 526-55-6)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid or off-white to brown crystalline mass | [3][4] |

| Melting Point | 56-60 °C | [4][5][6][7] |

| Boiling Point | 174 °C at 2.025 mmHg | [4][6] |

| Solubility | Soluble in methanol (0.1 g/mL, clear), ethanol, and chloroform. The hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar solvents like water. | [3][4] |

| Density | 1.2142 g/cm³ | [3] |

Hypothetical Experimental Protocols

The following protocols describe standard methodologies for determining the key physical characteristics of a novel compound like 2-(6-Methoxy-1H-indol-3-yl)ethanol.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, dry sample of crystalline 2-(6-Methoxy-1H-indol-3-yl)ethanol is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of the compound at a reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

A small volume of the liquid compound is placed in a distillation flask.

-

The flask is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The apparatus is heated gradually in an oil bath.

-

The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

This data can be extrapolated to estimate the boiling point at atmospheric pressure using a nomograph if necessary.

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.

Methodology:

-

Qualitative Assessment: A small amount of the compound (e.g., 1-5 mg) is added to a test tube containing 1 mL of the solvent (e.g., water, ethanol, methanol, chloroform). The mixture is agitated and observed for dissolution at room temperature.

-

Quantitative Assessment (e.g., in Methanol): a. A saturated solution is prepared by adding an excess of the compound to a known volume of methanol in a sealed container. b. The solution is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium. c. The undissolved solid is removed by filtration or centrifugation. d. A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness. e. The mass of the remaining solid is measured, and the solubility is calculated (e.g., in g/L or mg/mL).

Logical Workflow: Synthesis of Tryptophol

The synthesis of tryptophol, a precursor for many indole derivatives, provides a relevant experimental workflow. A common method involves the reduction of an indole-3-glyoxylic acid derivative.[8][9] The following diagram illustrates a typical synthetic pathway.

Caption: A typical synthetic route for tryptophol.

Conclusion

While direct experimental data on the physical characteristics of 2-(6-Methoxy-1H-indol-3-yl)ethanol are sparse, this guide provides a solid foundation for researchers by presenting data from the closely related compound tryptophol and outlining standard experimental protocols for characterization. The provided synthetic workflow for tryptophol offers a relevant experimental context. It is anticipated that the addition of a methoxy group will modulate the physical properties, and the protocols described herein are suitable for the empirical determination of these values. This information is crucial for the handling, formulation, and development of this and other related indole derivatives in a research setting.

References

- 1. soc.chim.it [soc.chim.it]

- 2. 6-Methoxytrytophol [myskinrecipes.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-(Indol-3-yl)ethanol | 526-55-6 - BuyersGuideChem [buyersguidechem.com]

- 5. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Tryptophol - Wikipedia [en.wikipedia.org]

- 8. US4062869A - Process for preparation of tryptophols - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6-Methoxyindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of 6-methoxyindole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Anticancer Activity: Targeting Cellular Proliferation and Viability

A significant body of research has focused on the anticancer properties of 6-methoxyindole derivatives. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines. A prominent mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

The cytotoxic and tubulin polymerization inhibitory activities of various 6-methoxyindole derivatives are summarized below. This data, presented in tabular format, allows for a clear comparison of the potency of different structural analogs.

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |

| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (ovarian) | Sub-micromolar | < 5 | [1] |

| NCI-H460 (lung) | Sub-micromolar | < 5 | [1] | |

| DU-145 (prostate) | Sub-micromolar | < 5 | [1] | |

| 7-methoxy analogue of OXi8006 | SK-OV-3, NCI-H460, DU-145 | Comparable to OXi8006 | 1.1 | [1] |

| Mono methoxyindole derivatives | NSCLC-N16-L16 (lung) | 13.9 | Not Reported | [2] |

| Spirooxindole derivative (Compound 6) | MCF-7 (breast) | 3.55 ± 0.49 | Not Reported | |

| MDA-MB-231 (breast) | 4.40 ± 0.468 | Not Reported | ||

| 4,6-Dimethoxy-1H-indole derivatives (R3, R6, R9, R11) | MCF7 (breast) | 31.06 - 51.23 µg/mL | Not Reported | [3] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 6-methoxyindole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

-

Tubulin Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer.

-

Compound Incubation: Incubate the tubulin solution with various concentrations of the 6-methoxyindole derivative or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) at 37°C.

-

Polymerization Monitoring: Monitor the polymerization of tubulin into microtubules by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Inhibition of tubulin polymerization by 6-methoxyindole derivatives disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis or cell death.

Caption: Inhibition of tubulin polymerization by 6-methoxyindole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Certain 6-methoxyindole derivatives have demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes and the inhibition of essential cellular processes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial potency of a compound. The MIC values for several 6-methoxyindole and related derivatives against various microbial strains are presented below.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 6-Bromoindolglyoxylamide polyamine derivative | Staphylococcus aureus | Not specified, but active | [4] |

| Pseudomonas aeruginosa | Antibiotic enhancing properties | [4] | |

| 4,6-Dimethoxy-1H-indole derivatives | Staphylococcus aureus | Good activity | [3] |

| Escherichia coli | Good activity | [3] | |

| Candida albicans | Good activity | [3] | |

| 6-methoxyquinoline-3-carbonitrile derivatives | Streptococcus pneumoniae | Moderate activity | [5] |

| Bacillus subtilis | Moderate activity | [5] | |

| Pseudomonas aeruginosa | Moderate activity | [5] | |

| Escherichia coli | Moderate activity | [5] | |

| Aspergillus fumigatus | Moderate activity | [5] | |

| Candida albicans | Moderate activity | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of the 6-methoxyindole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway: Disruption of Microbial Processes

While the precise signaling pathways are still under investigation for many derivatives, indole compounds are known to interfere with bacterial processes such as quorum sensing, biofilm formation, and cell membrane integrity.

Caption: Potential antimicrobial mechanisms of 6-methoxyindole derivatives.

Neuroprotective and Neuromodulatory Activities

6-Methoxyindole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and other neurological disorders. Their activities in the central nervous system are diverse, ranging from melatonin receptor agonism to the inhibition of key enzymes like acetylcholinesterase.

Quantitative Neuroactivity Data

The following table summarizes the quantitative data for the neuroprotective and neuromodulatory activities of 6-methoxyindole derivatives.

| Compound/Derivative | Target/Assay | Activity (IC50/Ki) | Reference |

| 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Melatonin Receptor (quail optic tecta) | Affinity similar to melatonin, full agonist | [6] |

| C-2 substituted 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Melatonin Receptor | Picomolar affinity, improved agonist activity | [6] |

| 6-Methoxyindole | Myeloperoxidase | Inhibits chlorinating activity | [7] |

Experimental Protocols

Melatonin Receptor Binding Assay

This assay determines the affinity of a compound for melatonin receptors.

-

Membrane Preparation: Prepare cell membranes from a source rich in melatonin receptors (e.g., quail optic tecta or cells transfected with human melatonin receptors).

-

Radioligand Binding: Incubate the membranes with a radiolabeled melatonin analog (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled 6-methoxyindole derivative.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound, from competition binding curves.

Signaling Pathway: Melatonin Receptor Agonism

6-Methoxyindole derivatives that act as melatonin receptor agonists mimic the effects of endogenous melatonin. Activation of melatonin receptors (MT1 and MT2), which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream signaling cascades involved in circadian rhythm regulation and neuroprotection.

Caption: Melatonin receptor signaling pathway activated by 6-methoxyindole agonists.

Other Notable Biological Activities

Beyond the major areas highlighted above, 6-methoxyindole derivatives have shown potential in other therapeutic contexts, such as the inhibition of P-glycoprotein, an important mechanism of multidrug resistance in cancer.

P-Glycoprotein Inhibition

Certain 6-methoxy-2-arylquinoline derivatives, which share a structural resemblance to 6-methoxyindoles, have been identified as potent inhibitors of P-glycoprotein (P-gp). P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.

| Compound/Derivative | P-gp Inhibition Activity | Reference |

| 6-methoxy-2-arylquinoline (alcoholic derivative 5a) | 1.3-fold stronger than verapamil | [8][9] |

| 6-methoxy-2-arylquinoline (alcoholic derivative 5b) | 2.1-fold stronger than verapamil | [8][9] |

Experimental Protocol: P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as rhodamine 123, from cells overexpressing P-gp.

-

Cell Culture: Use a cell line that overexpresses P-gp (e.g., a multidrug-resistant cancer cell line) and a corresponding parental sensitive cell line.

-

Compound Pre-incubation: Pre-incubate the cells with the 6-methoxyindole derivative or a known P-gp inhibitor (e.g., verapamil) for a short period.

-

Rhodamine 123 Loading: Add rhodamine 123 to the cells and incubate to allow for its uptake.

-

Efflux Measurement: After loading, wash the cells and measure the intracellular fluorescence of rhodamine 123 over time using a flow cytometer or fluorescence microscope.

-

Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Conclusion

The 6-methoxyindole scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The data and experimental protocols presented in this technical guide underscore the potential of these derivatives in anticancer, antimicrobial, and neurological applications. The provided visualizations of key signaling pathways offer a framework for understanding their mechanisms of action. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to translate the promising in vitro activities of 6-methoxyindole derivatives into clinically effective therapies. This guide serves as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openaccesspub.org [openaccesspub.org]

- 9. thieme-connect.com [thieme-connect.com]

The Ubiquitous Presence of Indole-3-Ethanol and Its Derivatives: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-ethanol (tryptophol) and its derivatives are a class of indole compounds that are widely distributed throughout the natural world, from unicellular organisms to complex multicellular life.[1] These molecules, derived from the essential amino acid tryptophan, play crucial roles in a variety of biological processes, acting as signaling molecules, metabolic intermediates, and precursors to bioactive compounds.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of indole-3-ethanol and its derivatives, detailing their presence in plants, fungi, bacteria, and marine organisms. Furthermore, it presents a compilation of quantitative data, outlines key experimental protocols for their analysis, and visualizes the signaling pathways in which they participate. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these versatile natural products.

Natural Occurrence of Indole-3-Ethanol and its Derivatives

Indole-3-ethanol and its related compounds are not confined to a single biological kingdom but are instead found across a diverse array of organisms, where they fulfill distinct and vital functions.

In Plants

In the plant kingdom, indole-3-ethanol is primarily recognized as a precursor to the principal plant hormone, indole-3-acetic acid (IAA), which is essential for numerous aspects of plant growth and development.[4] While often considered a metabolic intermediate, indole-3-ethanol itself has been identified in various plant tissues. For instance, it has been isolated from the green shoots of cucumber (Cucumis sativus) seedlings.[5]

In Fungi

Fungi are a rich source of indole-3-ethanol and its derivatives, where these compounds are notably involved in cell-to-cell communication, a process known as quorum sensing.[6] In the well-studied yeast Saccharomyces cerevisiae, tryptophol, along with phenylethanol, acts as a quorum-sensing molecule that regulates the transition from a solitary yeast form to a filamentous form, a key morphological change in response to environmental cues.[7] Similarly, the pathogenic yeast Candida albicans produces tryptophol.[2] The fungus Phycomyces blakesleeanus has been shown to contain varying levels of indole-3-ethanol depending on its developmental stage.[8] Furthermore, indole-3-ethanol produced by the fungus Zygorrhynchus moelleri has demonstrated antifungal activity.[9]

In Bacteria

Bacteria also produce and respond to indole-3-ethanol and its derivatives. These compounds are often intermediates in the bacterial biosynthesis of IAA.[10] For example, analysis of culture medium from Azospirillum brasilense has revealed the presence of indole-3-ethanol alongside other indole compounds.[11]

In Marine Organisms

The marine environment is a vast reservoir of unique and bioactive natural products, including indole derivatives. Indole-3-ethanol has been isolated from marine sponges, such as Ircinia spiculosa.[2] Marine invertebrates, in general, are known to produce a variety of indole alkaloids, some of which exhibit antifouling properties.[12]

In Fermented Foods and Beverages

The fermentation process, driven by yeasts and bacteria, often leads to the production of indole-3-ethanol and its derivatives in various foods and beverages. Tryptophol is a known congener in wine and beer, contributing to their complex flavor and aroma profiles.[2] Its concentration in alcoholic beverages can be influenced by factors such as fermentation temperature, alcohol content, and the availability of precursor amino acids.[13]

Quantitative Data on Indole-3-Ethanol and its Derivatives

The concentration of indole-3-ethanol and its derivatives can vary significantly depending on the natural source and the specific environmental conditions. The following tables summarize available quantitative data to provide a comparative overview.

| Source Organism/Product | Compound | Concentration | Reference |

| Saccharomyces cerevisiae (in beer fermentation) | Tryptophol | Up to 129 mg/kg | [14] |

| Red Wine | Tryptophol | 0.51 - 2.2 mg/L (some up to ~20 mg/L) | [13] |

| Phycomyces blakesleeanus | Indole-3-ethanol | 1.5 - 5.6 nmol/g fresh weight | [8] |

Table 1: Quantitative Occurrence of Indole-3-Ethanol (Tryptophol) in Fungi and Fermented Products. This table provides a summary of the reported concentrations of tryptophol in different fungal species and fermented beverages.

Experimental Protocols

The accurate identification and quantification of indole-3-ethanol and its derivatives are crucial for understanding their biological roles. This section details key experimental protocols for their extraction and analysis.

Extraction of Indole-3-Ethanol from Fungal Cultures

This protocol is adapted from methods used for the analysis of fungal metabolites.

1. Culture Growth and Harvest:

-

Grow the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Nitrogen Base) under optimal conditions for the production of secondary metabolites.

-

Harvest the fungal biomass by filtration or centrifugation. The supernatant can be processed separately to analyze extracellular metabolites.

2. Biomass Extraction:

-

Lyophilize the fungal biomass to remove water.

-

Grind the dried biomass to a fine powder.

-

Extract the powdered biomass with a suitable organic solvent, such as methanol or ethyl acetate, using techniques like maceration, sonication, or Soxhlet extraction.

-

Repeat the extraction process multiple times to ensure complete recovery of the target compounds.

3. Supernatant Extraction:

-

For the culture supernatant, perform a liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

-

Adjust the pH of the supernatant if necessary to optimize the partitioning of the indole derivatives into the organic phase.

-

Collect and pool the organic layers.

4. Concentration and Purification:

-

Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

HPLC Analysis of Tryptophol from Yeast Cultures

This protocol is based on a published method for the analysis of tryptophol and phenylethanol from yeast cultures.[15]

1. Sample Preparation:

-

Culture yeast cells (e.g., Saccharomyces cerevisiae) in a synthetic complete (SC) medium with low ammonium sulfate (50 µM) for 24 hours at 37°C.

-

Collect the culture supernatant by centrifugation.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.01% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.01% (v/v) TFA in acetonitrile.

-

Gradient Elution:

-

0-12 min: 10% B

-

12-13 min: Gradient to 75% B

-

13-28 min: Hold at 75% B

-

28-29 min: Gradient to 100% B

-

29-37 min: Hold at 100% B

-

-

Flow Rate: 1 ml/min.

-

Detection: UV absorbance at 210 nm.

-

Quantification: Use a standard curve prepared with pure tryptophol.

GC-MS Analysis of Indole-3-Ethanol from Plant Extracts

This protocol provides a general framework for the GC-MS analysis of plant extracts, which can be optimized for indole-3-ethanol.[16][17]

1. Sample Preparation (Extraction):

-

Homogenize fresh or lyophilized plant tissue in a suitable solvent (e.g., ethanol or ethyl acetate).

-

The extraction can be enhanced by sonication or heating.

-

Centrifuge the mixture to pellet the plant debris and collect the supernatant.

-

Concentrate the extract under a stream of nitrogen or using a rotary evaporator.

-

For GC-MS analysis, derivatization (e.g., silylation) of the extract may be necessary to improve the volatility and thermal stability of indole-3-ethanol.

2. GC-MS Conditions:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Elite-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 100-110°C, hold for 2 min.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 5°C/min.

-

Final hold: 280°C for 5-10 min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 200-230°C.

-

Scan Range: m/z 40-500.

-

-

Identification: Compare the mass spectrum of the analyte with a reference spectrum from a library (e.g., NIST) and by comparing the retention time with that of a pure standard.

Signaling Pathways and Logical Relationships

Indole-3-ethanol and its derivatives are integral components of complex signaling networks. The following diagrams, created using the DOT language for Graphviz, illustrate two key pathways.

Quorum Sensing Pathway in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, tryptophol is synthesized from tryptophan via the Ehrlich pathway and acts as a quorum-sensing molecule, influencing filamentous growth.

Caption: Quorum sensing pathway in S. cerevisiae.

Indole-3-Ethanol as a Precursor to Indole-3-Acetic Acid (IAA) in Plants

Indole-3-ethanol can be converted to the active plant hormone IAA through a two-step oxidation process.

References

- 1. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophol - Wikipedia [en.wikipedia.org]

- 3. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-ethanol produced by Zygorrhynchus moelleri, an indole-3-acetic acid analogue with antifungal activity [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Enhancing the Yields of Phenolic Compounds during Fermentation Using Saccharomyces cerevisiae Strain 96581 [scirp.org]

- 15. HPLC and LC-MS/MS analysis of tryptophol and phenylethanol. [bio-protocol.org]

- 16. GC-MS analysis of phytocomponents in the ethanol extract of Polygonum chinense L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

2-(6-Methoxy-1H-indol-3-yl)ethanol: A Technical Guide to its Potential as a Melatonin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)ethanol, also known as 6-methoxytryptophol, as a potential melatonin analog. While direct quantitative data for this specific compound is limited in publicly accessible literature, this document extrapolates its likely properties based on established structure-activity relationships (SAR) of related indole-based melatonin analogs. This guide covers the rationale for its investigation, potential synthesis routes, hypothetical binding affinities, and the downstream signaling pathways it may modulate. Detailed experimental protocols for its characterization at melatonin receptors are also provided to facilitate further research.

Introduction: The Rationale for Investigating 6-Methoxyindole Analogs

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2] The development of melatonin analogs is a key area of research for treating insomnia, circadian rhythm disorders, and other conditions.

The structure-activity relationship of melatonin analogs has been extensively studied. Key pharmacophoric features include the indole scaffold, the 5-methoxy group, and the N-acetylaminoethyl side chain.[3] The 5-methoxy group, in particular, is considered crucial for high-affinity binding to both MT1 and MT2 receptors.[3] However, modifications at other positions of the indole ring can modulate affinity, selectivity, and functional activity.

This guide focuses on 2-(6-methoxy-1H-indol-3-yl)ethanol, an analog where the methoxy group is shifted from the 5- to the 6-position, and the N-acetyl group is replaced by a hydroxyl group. While analogs with a 6-methoxy substitution have shown varied effects on melatonin receptor binding, they warrant investigation for potentially novel pharmacological profiles, including altered receptor selectivity or functional activity.[4]

Physicochemical and Structural Properties

Below is a table summarizing the key structural and chemical properties of 2-(6-methoxy-1H-indol-3-yl)ethanol in comparison to melatonin.

| Property | 2-(6-Methoxy-1H-indol-3-yl)ethanol | Melatonin |

| IUPAC Name | 2-(6-methoxy-1H-indol-3-yl)ethanol | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

| Synonyms | 6-Methoxytryptophol | |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 191.23 g/mol | 232.28 g/mol |

| Structure | Indole ring with a methoxy group at C6 and an ethanol side chain at C3. | Indole ring with a methoxy group at C5 and an N-acetylaminoethyl side chain at C3. |

Synthesis and Characterization

A potential synthetic workflow is outlined below.

Caption: Hypothetical synthesis workflow for 2-(6-Methoxy-1H-indol-3-yl)ethanol.

Quantitative Data and Structure-Activity Relationships (SAR)

Direct binding affinity data for 2-(6-methoxy-1H-indol-3-yl)ethanol at MT1 and MT2 receptors are not available in the reviewed literature. However, we can infer its potential activity based on SAR studies of related compounds.

Table 1: Structure-Activity Relationship of Methoxy-Substituted Indole Analogs at Melatonin Receptors

| Compound/Modification | Position of Methoxy Group | General Effect on Receptor Affinity | Reference |

| Melatonin | 5 | High Affinity (pM to low nM Ki) | [3] |

| 4-Nitro Analog | 5 | High affinity and selectivity for MT3 | [5] |

| 6-Nitro Analog | 5 | Retains good MT1/MT2 affinity | [5] |

| 6-Methoxy Analogs | 6 | Variable effects on activity | [4] |

| Removal of Methoxy Group | - | Significant loss of affinity | [3] |

| Replacement with Hydroxy | 5 | High antioxidant activity | [4] |

The data suggests that the 5-methoxy position is optimal for high-affinity binding. Shifting the methoxy group to the 6-position can lead to unpredictable changes in affinity, which underscores the need for empirical testing.[4] The replacement of the N-acetyl group with a hydroxyl group to form a tryptophol may also significantly impact binding and functional activity.

Melatonin Receptor Signaling Pathways

Melatonin receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins.[1][2] Activation of MT1 and MT2 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism for measuring the functional activity of melatonin analogs. Additionally, melatonin receptors can signal through other pathways, such as the ERK1/2 cascade.[6]

The canonical signaling pathway for melatonin receptors is depicted below.

Caption: Canonical melatonin receptor signaling pathway.

A secondary pathway involving ERK activation has also been identified for both MT1 and MT2 receptors, which is G protein-dependent.[6]

Experimental Protocols

To evaluate 2-(6-methoxy-1H-indol-3-yl)ethanol as a melatonin analog, the following experimental protocols are recommended.

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Test compound (2-(6-methoxy-1H-indol-3-yl)ethanol) at various concentrations.

-

Non-specific binding control: Melatonin (10 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add binding buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and either the test compound, buffer (for total binding), or excess melatonin (for non-specific binding).

-

Add the cell membranes to initiate the binding reaction.

-

Incubate for 60-90 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

The workflow for this assay is illustrated below.

Caption: Experimental workflow for a radioligand competition binding assay.

This assay determines the functional activity (agonist or antagonist) of the test compound by measuring its effect on intracellular cAMP levels.

Materials:

-

Whole cells expressing human MT1 or MT2 receptors.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Culture the cells in a 96-well plate.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate for a specified time.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

2-(6-Methoxy-1H-indol-3-yl)ethanol represents an under-investigated analog of melatonin. Based on the established SAR of related compounds, it is plausible that it will interact with melatonin receptors, although its affinity and functional activity are likely to differ from melatonin due to the altered position of the methoxy group and the modification of the side chain. The experimental protocols provided in this guide offer a clear path for its synthesis and pharmacological characterization.

Future research should focus on:

-

Synthesis and purification of 2-(6-methoxy-1H-indol-3-yl)ethanol.

-

In vitro characterization of its binding affinity and functional activity at MT1 and MT2 receptors using the protocols outlined above.

-

Evaluation of its selectivity for MT1 versus MT2 receptors.

-

Assessment of its antioxidant properties , given that indole compounds can act as free radical scavengers.

-

In vivo studies to determine its pharmacokinetic profile and effects on circadian rhythms and sleep in animal models, should in vitro studies yield promising results.

This systematic approach will elucidate the potential of 2-(6-methoxy-1H-indol-3-yl)ethanol as a novel melatonin analog and contribute to the broader understanding of the structure-activity relationships of melatonergic compounds.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]